Dup 747

Beschreibung

Eigenschaften

CAS-Nummer |

142515-44-4 |

|---|---|

Molekularformel |

C24H28Cl2N2O2 |

Molekulargewicht |

447.4 g/mol |

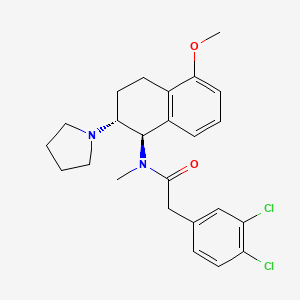

IUPAC-Name |

2-(3,4-dichlorophenyl)-N-[(1R,2R)-5-methoxy-2-pyrrolidin-1-yl-1,2,3,4-tetrahydronaphthalen-1-yl]-N-methylacetamide |

InChI |

InChI=1S/C24H28Cl2N2O2/c1-27(23(29)15-16-8-10-19(25)20(26)14-16)24-18-6-5-7-22(30-2)17(18)9-11-21(24)28-12-3-4-13-28/h5-8,10,14,21,24H,3-4,9,11-13,15H2,1-2H3/t21-,24-/m1/s1 |

InChI-Schlüssel |

SYOPRZWROBOKGX-ZJSXRUAMSA-N |

Isomerische SMILES |

CN([C@H]1[C@@H](CCC2=C1C=CC=C2OC)N3CCCC3)C(=O)CC4=CC(=C(C=C4)Cl)Cl |

Kanonische SMILES |

CN(C1C(CCC2=C1C=CC=C2OC)N3CCCC3)C(=O)CC4=CC(=C(C=C4)Cl)Cl |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

DuP 747 DuP-747 racemic trans-3,4-dichloro-N-methyl-N-(1,2,3,4-tetrahydro-5-methoxy-2-(pyrrolidin-1-yl))napth-1-ylbenzeneacetamide |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Selective Kappa-Opioid Receptor Agonist Dup 747: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quantitative Binding Affinity Data

A thorough review of scientific literature did not yield specific Kᵢ or IC₅₀ values for Dup 747's binding affinity to the kappa (κ), mu (μ), and delta (δ) opioid receptors. However, it is consistently characterized as possessing high affinity and selectivity for the kappa-opioid receptor.[1] For comparative purposes and to facilitate future data insertion, the following table structure is provided.

| Compound | κ-Opioid Receptor (Kᵢ, nM) | μ-Opioid Receptor (Kᵢ, nM) | δ-Opioid Receptor (Kᵢ, nM) | Selectivity (μ/κ) | Selectivity (δ/κ) | Reference |

| This compound | Data Not Found | Data Not Found | Data Not Found | Data Not Found | Data Not Found | |

| U-69,593 | 0.89 | >10,000 | >10,000 | >11,236 | >11,236 | [2] |

| Spiradoline | 0.65 (ED₅₀, mg/kg, SC) | - | - | - | - | [1] |

Note: U-69,593 is a well-characterized selective KOR agonist and is included for reference. Spiradoline's in vivo potency is provided as context for this compound's pharmacological studies.

Experimental Protocols

The determination of a compound's binding affinity for opioid receptors is typically achieved through competitive radioligand binding assays. Below is a detailed, generalized methodology for such an experiment.

Radioligand Binding Assay Protocol

This protocol is a standard method used to determine the binding affinity of a test compound (like this compound) by measuring its ability to displace a radiolabeled ligand from its receptor.

2.1.1. Materials and Reagents:

-

Membrane Preparation: Homogenates of brain tissue (e.g., guinea pig or rat cerebellum, rich in KOR) or cell lines expressing the desired opioid receptor subtype (κ, μ, or δ).

-

Radioligand: A tritiated ([³H]) ligand with high affinity and selectivity for the receptor of interest. For KOR, [³H]-U-69,593 or [³H]-bremazocine are commonly used. For μ-receptors, [³H]-DAMGO is a standard choice, and for δ-receptors, [³H]-DPDPE.

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

Incubation Buffer: Typically Tris-HCl buffer (50 mM, pH 7.4) containing co-factors like MgCl₂.

-

Wash Buffer: Cold incubation buffer.

-

Scintillation Cocktail: A solution that emits light when it interacts with radioactive particles.

-

Glass Fiber Filters: To separate bound from free radioligand.

-

Filtration Apparatus: A vacuum manifold to rapidly filter the assay mixture.

-

Scintillation Counter: To measure the radioactivity.

2.1.2. Experimental Procedure:

-

Membrane Preparation: The tissue or cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes. The pellet is washed and resuspended in the incubation buffer to a specific protein concentration.

-

Assay Setup: The assay is typically performed in 96-well plates. Each well contains:

-

A fixed volume of the membrane preparation.

-

A fixed concentration of the radioligand.

-

Varying concentrations of the unlabeled test compound (this compound).

-

-

Incubation: The plates are incubated at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand in the solution.

-

Washing: The filters are quickly washed with cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: The filters are placed in vials with scintillation cocktail, and the radioactivity is measured using a scintillation counter.

-

Data Analysis: The amount of bound radioactivity is plotted against the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Signaling Pathways and Visualizations

Upon binding to the kappa-opioid receptor, a G-protein coupled receptor (GPCR), this compound initiates a cascade of intracellular signaling events. The primary pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

Kappa-Opioid Receptor Signaling Pathway

References

The Renin-Angiotensin System and the Rise of Sartans: A Deep Dive into the Structure-Activity Relationship of Losartan (DuP 753)

A Technical Guide for Researchers and Drug Development Professionals

Initial Clarification: Distinguishing Dup 747 from DuP 753

Initial research into "this compound" reveals its identity as a kappa opioid agonist analgesic. However, the broader context of structure-activity relationship (SAR) studies in antihypertensive drug development, particularly concerning angiotensin II receptor antagonists, strongly suggests a potential misidentification with the developmental code DuP 753 . DuP 753 is the original designation for losartan , the first-in-class angiotensin II receptor blocker (ARB), also known as a sartan. This guide will therefore focus on the comprehensive structure-activity relationships of losartan and its analogs, a topic of significant interest to researchers in cardiovascular pharmacology and medicinal chemistry.

The Renin-Angiotensin System: A Key Regulator of Blood Pressure

The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance.[1] A simplified overview of this pathway is essential for understanding the mechanism of action of losartan and other sartans.

The cascade begins with the release of renin from the kidneys in response to low blood pressure or other stimuli. Renin cleaves angiotensinogen, a circulating protein produced by the liver, to form the decapeptide angiotensin I. Angiotensin-converting enzyme (ACE), found predominantly in the lungs, then converts angiotensin I into the potent octapeptide, angiotensin II (Ang II).[2]

Ang II exerts its physiological effects by binding to specific receptors. The two primary subtypes are the AT1 and AT2 receptors.[1] The majority of the well-characterized cardiovascular effects of Ang II, including vasoconstriction, aldosterone secretion (leading to sodium and water retention), and cellular growth and proliferation, are mediated by the AT1 receptor .[1]

Losartan and other sartans are selective antagonists of the AT1 receptor, competitively blocking the binding of Ang II and thereby inhibiting its hypertensive effects.[3]

Core Structure-Activity Relationships of Losartan and its Analogs

The discovery of losartan (DuP 753) revolutionized the treatment of hypertension and opened up a new avenue for drug design. The SAR studies of losartan and its subsequent analogs have established several key structural features essential for high-affinity binding to the AT1 receptor.

The general pharmacophore for a sartan can be broken down into several key components:

-

An acidic group: This is typically a tetrazole ring or a carboxylic acid, which is crucial for mimicking the C-terminal carboxylate of angiotensin II and interacting with a key basic residue in the AT1 receptor binding pocket.

-

A biphenyl scaffold: This rigid structure correctly positions the acidic group and the heterocyclic core for optimal interaction with the receptor.

-

A central heterocyclic ring: In losartan, this is an imidazole ring. This core serves as a scaffold for other key substituents.

-

An n-butyl group: This lipophilic chain occupies a hydrophobic pocket within the receptor, contributing significantly to binding affinity.

-

A hydroxymethyl group: This group can be modified, and its oxidation to a carboxylic acid leads to the more potent active metabolite of losartan, EXP3174.

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro binding affinities (IC50 or Ki) of losartan, its active metabolite EXP3174, and various analogs at the AT1 receptor.

Table 1: In Vitro AT1 Receptor Binding Affinities of Losartan and its Metabolite

| Compound | Modification | IC50 (nM) | Reference |

| Losartan (DuP 753) | - | 17-20 | |

| EXP3174 | -CH2OH to -COOH | 1.1 |

Table 2: Structure-Activity Relationship of Losartan Analogs with Modifications on the Imidazole Ring

| Compound | R1 (Position 2) | R2 (Position 4) | R3 (Position 5) | AT1 Receptor Binding Affinity (Ki, nM) | Reference |

| Losartan | n-Butyl | Cl | -CH2OH | 9.0 | |

| Analog 1 | n-Butyl | Cl | -H | > 10,000 | |

| Analog 2 | n-Butyl | H | -CH2OH | 230 | |

| Analog 3 | n-Propyl | Cl | -CH2OH | 33 | |

| Analog 4 | n-Butyl | Cl | -COOH (EXP3174) | 1.0 |

Table 3: Structure-Activity Relationship of Biphenyl Tetrazole Modifications

| Compound | Acidic Group | AT1 Receptor Binding Affinity (IC50, nM) | Reference |

| Losartan Analog | -COOH | 280 | |

| Losartan | Tetrazole | 20 |

Experimental Protocols

The evaluation of novel angiotensin II receptor antagonists involves a series of in vitro and in vivo experiments to determine their binding affinity, functional antagonism, and antihypertensive efficacy.

Radioligand Binding Assay for AT1 Receptor Affinity

This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to the AT1 receptor.

Materials:

-

Rat adrenal cortical microsomes or cultured aortic smooth muscle cells (as a source of AT1 receptors).

-

[125I]Angiotensin II (radioligand).

-

Test compounds (e.g., losartan analogs).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.2% BSA, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare membrane homogenates from rat adrenal cortex or vascular smooth muscle cells.

-

In a series of tubes, add a fixed concentration of [125I]Angiotensin II and varying concentrations of the unlabeled test compound.

-

Initiate the binding reaction by adding the membrane preparation to the tubes.

-

Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma scintillation counter.

-

Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value).

In Vitro Functional Assay: Inhibition of Angiotensin II-Induced Contraction

This assay assesses the functional antagonist activity of a compound by measuring its ability to inhibit the physiological response to Ang II in isolated tissues.

Materials:

-

Rabbit aortic strips.

-

Krebs-bicarbonate solution (physiological salt solution).

-

Angiotensin II.

-

Test compounds.

-

Organ bath setup with force transducers.

-

Data acquisition system.

Procedure:

-

Isolate rabbit thoracic aorta and prepare helical strips.

-

Mount the aortic strips in organ baths containing Krebs-bicarbonate solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.

-

Allow the tissues to equilibrate under a resting tension.

-

Generate a cumulative concentration-response curve to Angiotensin II.

-

Wash the tissues and incubate with a fixed concentration of the test compound for a predetermined time.

-

Generate a second cumulative concentration-response curve to Angiotensin II in the presence of the antagonist.

-

The potency of the antagonist is determined by the rightward shift of the concentration-response curve and can be expressed as a pA2 value.

In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

This in vivo model is used to evaluate the blood pressure-lowering effects of a test compound in a genetically hypertensive animal model.

Materials:

-

Spontaneously Hypertensive Rats (SHR).

-

Test compound formulated for oral or intravenous administration.

-

Blood pressure monitoring system (e.g., tail-cuff method or telemetry).

-

Animal handling and dosing equipment.

Procedure:

-

Acclimatize the SHR to the laboratory conditions and blood pressure measurement procedures.

-

Measure baseline blood pressure for each animal.

-

Administer the test compound to the rats at various doses.

-

Monitor blood pressure at regular intervals for a specified duration (e.g., 24 hours).

-

A control group receiving the vehicle should be included.

-

The antihypertensive efficacy is determined by the magnitude and duration of the blood pressure reduction compared to the control group.

References

The Discovery and Synthesis of DuP 747: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

DuP 747, a potent and selective kappa-opioid receptor agonist, emerged from the pharmaceutical research laboratories of DuPont Merck in the early 1990s as a promising analgesic agent. This document provides a comprehensive technical overview of the discovery, synthesis, and pharmacological characterization of this compound. It is intended to serve as a resource for researchers in pharmacology and medicinal chemistry, offering insights into the molecule's mechanism of action, structure-activity relationships, and the experimental methodologies used in its evaluation. While a detailed, step-by-step synthesis protocol for this compound is not publicly available, this guide consolidates the known information regarding its chemical properties and biological activity.

Introduction

This compound, chemically identified as trans-3,4-dichloro-N-methyl-N-[2-(pyrrolidin-1-yl)-1,2,3,4-tetrahydronaphthalen-1-yl]benzeneacetamide methanesulfonate, is a synthetic compound that exhibits high affinity and selectivity for the kappa-opioid receptor (KOR).[1] The development of selective KOR agonists like this compound was driven by the therapeutic potential of activating this receptor to produce analgesia with a reduced risk of the adverse effects associated with mu-opioid receptor agonists, such as respiratory depression and dependence. This whitepaper will detail the known scientific data on this compound, from its chemical structure to its biological effects.

Discovery and Structure-Activity Relationship

The discovery of this compound was the result of a focused medicinal chemistry effort to develop novel, non-peptidic KOR agonists. While a detailed history of the lead optimization process is not extensively documented in publicly accessible literature, a 1992 publication in Bioorganic & Medicinal Chemistry Letters by Rajagopalan and colleagues from DuPont Merck first described the synthesis and pharmacology of this compound. A related structure-activity relationship (SAR) study was also published in the same journal, indicating a systematic exploration of the chemical scaffold to optimize for potency and selectivity at the kappa-opioid receptor.

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound has not been published in the public domain. The primary literature from its discovery provides the chemical structure but does not elaborate on the specific synthetic route, reagents, and reaction conditions. The synthesis and pharmacology of this compound are described in a 1992 article in Bioorganic & Medicinal Chemistry Letters.

The following diagram illustrates a generalized, hypothetical workflow for the synthesis and evaluation of a novel compound like this compound, based on standard medicinal chemistry practices.

Mechanism of Action: Kappa-Opioid Receptor Signaling

This compound exerts its pharmacological effects by acting as an agonist at the kappa-opioid receptor, a member of the G-protein coupled receptor (GPCR) superfamily. The activation of the KOR initiates a cascade of intracellular signaling events, as depicted in the pathway diagram below.

Upon binding of this compound, the KOR undergoes a conformational change, leading to the activation of the associated heterotrimeric Gi/o protein. The activated G-protein dissociates into its α and βγ subunits, which then modulate the activity of downstream effectors. The Giα subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The βγ subunits can directly inhibit voltage-gated calcium channels and activate G-protein-gated inwardly rectifying potassium (GIRK) channels. The inhibition of calcium influx and the enhancement of potassium efflux lead to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability, which is the basis for the analgesic effects of KOR agonists. Additionally, KOR activation can lead to the recruitment of β-arrestin, which can mediate downstream signaling through pathways such as the mitogen-activated protein kinase (MAPK) cascade.

Pharmacological Profile

In Vitro Pharmacology

In Vivo Pharmacology

The in vivo effects of this compound have been characterized in preclinical models of analgesia and discriminative stimulus effects. A key study investigated the kappa-like discriminative effects of this compound in rats trained to discriminate spiradoline, a potent kappa-opioid agonist, from saline. The results of this study are summarized in the table below.[1]

| Compound | Route of Administration | ED50 (mg/kg) |

| This compound | Subcutaneous (SC) | > 30 |

| Intraperitoneal (IP) | 5.9 | |

| Oral (PO) | 59 | |

| Spiradoline | Subcutaneous (SC) | 0.65 |

| Intraperitoneal (IP) | 1.75 |

Data from a study on spiradoline-like discriminative effects of this compound.[1]

Interestingly, this compound showed little activity when administered subcutaneously, suggesting that a metabolite may be responsible for its kappa-agonist effects in vivo when administered via the intraperitoneal or oral routes.[1] The 5-hydroxy-desmethoxy metabolite of this compound was tested and found to be inactive, indicating that another metabolite is likely responsible for the observed in vivo activity.

Experimental Protocols

While the specific experimental parameters for the studies on this compound are not fully detailed in the available literature, this section provides an overview of the standard methodologies for the types of assays that would have been used to characterize this compound.

Radioligand Binding Assay (General Protocol)

Objective: To determine the binding affinity (Ki) of this compound for the kappa, mu, and delta opioid receptors.

Materials:

-

Cell membranes expressing the recombinant human opioid receptors (kappa, mu, or delta).

-

Radioligand specific for each receptor (e.g., [³H]U-69,593 for kappa, [³H]DAMGO for mu, [³H]DPDPE for delta).

-

This compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).

-

The incubation is carried out at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.

-

The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is quantified using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vivo Analgesic Assays (General Protocols)

Objective: To assess the central analgesic activity of this compound.

Procedure:

-

Animals (e.g., mice or rats) are placed on a heated surface maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

The latency to a nociceptive response (e.g., licking of the hind paw or jumping) is recorded.

-

A cut-off time is set to prevent tissue damage.

-

Animals are administered this compound or a vehicle control, and the latency to the nociceptive response is measured at various time points after drug administration.

-

An increase in the response latency is indicative of an analgesic effect.

Objective: To evaluate the spinal analgesic activity of this compound.

Procedure:

-

A focused beam of radiant heat is applied to the animal's tail.

-

The time taken for the animal to flick its tail away from the heat source is measured.

-

A cut-off time is employed to avoid tissue injury.

-

This compound or a vehicle is administered, and the tail-flick latency is determined at different post-treatment times.

-

A prolongation of the tail-flick latency suggests an analgesic effect.

Conclusion

This compound is a potent and selective kappa-opioid receptor agonist that was identified as a promising analgesic candidate. Its pharmacological profile, particularly the observation that a metabolite may be responsible for its in vivo activity, highlights the complexities of drug metabolism in the development of centrally acting agents. While a comprehensive dataset, including detailed synthesis protocols and in vitro binding affinities, is not fully available in the public domain, the information presented in this whitepaper provides a valuable overview of the discovery and characterization of this compound for the scientific community. Further research into the metabolism and pharmacokinetics of this compound and related compounds could provide valuable insights for the design of future KOR-targeted therapeutics.

References

The Pharmacological Profile of Dup 747: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dup 747 is a potent and selective non-opioid analgesic that acts as an agonist at the kappa-opioid receptor (KOR).[1][2][3] Its chemical designation is (±)-trans-3,4-dichloro-N-methyl-N-[5-methoxy-2-(pyrrolidin-1-yl)-1,2,3,4-tetrahydronaphthalen-1-yl]benzeneacetamide methanesulfonate.[1] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its binding affinity, in vivo efficacy, and mechanism of action, based on available preclinical data.

Core Pharmacological Data

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its in vitro binding affinity and in vivo analgesic potency.

Table 1: In Vitro Receptor Binding Affinity of this compound

| Receptor Subtype | Ligand | Preparation | Kᵢ (nM) | IC₅₀ (nM) | Reference |

| Kappa (κ) | [³H]U-69,593 | Guinea Pig Brain Membranes | 0.25 | - | Rajagopalan et al., 1992 |

| Mu (μ) | [³H]DAMGO | Guinea Pig Brain Membranes | 110 | - | Rajagopalan et al., 1992 |

| Delta (δ) | [³H]DPDPE | Guinea Pig Brain Membranes | 1800 | - | Rajagopalan et al., 1992 |

Data sourced from P. Rajagopalan, R.M. Scribner, P. Pennev, et al., Bioorganic & Medicinal Chemistry Letters, 1992.

Table 2: In Vivo Analgesic Efficacy of this compound

| Assay | Species | Route of Administration | ED₅₀ (mg/kg) | Reference |

| Mouse Phenylquinone Writhing Test | Mouse | Subcutaneous (s.c.) | 0.46 | Rajagopalan et al., 1992 |

| Rat Stimulus Generalization Assay | Rat | Intraperitoneal (i.p.) | 5.9 | Steinfels et al., 1993[1] |

| Rat Stimulus Generalization Assay | Rat | Oral (p.o.) | 59 | Steinfels et al., 1993 |

Mechanism of Action and Signaling Pathway

As a kappa-opioid receptor agonist, this compound exerts its effects by binding to and activating KORs, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway involves the following steps:

-

G-protein Coupling: Upon agonist binding, the KOR undergoes a conformational change, leading to the activation of associated inhibitory G-proteins (Gαi/o).

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).

-

Modulation of Ion Channels: The Gβγ subunit released upon G-protein activation can directly modulate ion channels. This typically leads to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing hyperpolarization of the neuron and a decrease in excitability. It can also lead to the inhibition of voltage-gated calcium channels, reducing neurotransmitter release.

-

MAPK Pathway Activation: KOR activation can also lead to the phosphorylation and activation of mitogen-activated protein kinases (MAPKs), such as ERK1/2, p38, and JNK. This pathway is implicated in some of the longer-term effects of KOR agonism.

Experimental Protocols

Radioligand Binding Assay for Opioid Receptor Affinity

This protocol is a standard method to determine the binding affinity of a test compound like this compound for opioid receptors.

Methodology:

-

Membrane Preparation: Cell membranes expressing the opioid receptor of interest (kappa, mu, or delta) are prepared, typically from guinea pig or rat brain tissue, or from cell lines engineered to express a specific human receptor subtype.

-

Reagents:

-

Radioligand: A tritiated ligand with high affinity and selectivity for the target receptor is used (e.g., [³H]U-69,593 for KOR, [³H]DAMGO for MOR, [³H]DPDPE for DOR).

-

Test Compound: this compound is prepared in a range of concentrations.

-

Buffer: A suitable buffer (e.g., Tris-HCl) is used to maintain pH.

-

Unlabeled Ligand: A high concentration of a non-radiolabeled ligand is used to determine non-specific binding.

-

-

Incubation: The cell membranes, radioligand, and either buffer (for total binding), excess unlabeled ligand (for non-specific binding), or the test compound (this compound) are incubated together to allow binding to reach equilibrium.

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioactivity.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Mouse Phenylquinone Writhing Test for Analgesia

This is a common in vivo model for assessing the analgesic properties of a compound.

Methodology:

-

Animals: Male albino mice are typically used.

-

Drug Administration: Animals are divided into groups and administered either the vehicle control or varying doses of this compound, usually via subcutaneous or intraperitoneal injection.

-

Induction of Writhing: After a predetermined pretreatment time (e.g., 30 minutes), a solution of phenylquinone (or acetic acid) is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).

-

Observation: Immediately after the phenylquinone injection, each mouse is placed in an individual observation chamber, and the number of writhes is counted for a specific period (e.g., 5-15 minutes).

-

Data Analysis: The percentage of protection against writhing is calculated for each dose group compared to the vehicle control group. The ED₅₀, the dose that produces a 50% reduction in writhing, is then determined using a dose-response analysis.

Metabolism

Studies in rats have indicated that the metabolism of this compound can significantly influence its in vivo activity depending on the route of administration. When administered subcutaneously, this compound shows limited spiradoline-like discriminative effects. However, after intraperitoneal or oral administration, a partial generalization to the kappa-agonist spiradoline is observed, suggesting that a metabolite of this compound is responsible for this activity. The 5-hydroxy-desmethoxy metabolite of this compound has been tested and found to be inactive, indicating that another metabolite is responsible for the observed in vivo kappa-agonist effects following certain routes of administration.

Conclusion

This compound is a highly potent and selective kappa-opioid receptor agonist with demonstrated analgesic properties in preclinical models. Its high affinity for the kappa receptor, coupled with significantly lower affinity for mu and delta receptors, underscores its selectivity. The in vivo efficacy of this compound is influenced by its metabolism, with evidence suggesting the formation of an active metabolite. This comprehensive pharmacological profile provides a solid foundation for further research and development of this compound and related compounds as potential therapeutic agents for pain management.

References

The Selective Kappa Opioid Agonist Dup 747: An In-depth Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dup 747, a non-opioid analgesic amine, has been identified as a potent and selective agonist for the kappa opioid receptor (KOR). Its high affinity and selectivity for the KOR over mu (MOR) and delta (DOR) opioid receptors have positioned it as a significant tool in pharmacological research. This technical guide provides a comprehensive overview of the selectivity profile of this compound, including available data, experimental methodologies, and relevant signaling pathways.

Data on Receptor Selectivity

Due to the absence of precise, publicly available Kᵢ or IC₅₀ values, a quantitative comparison table cannot be constructed at this time. However, literature consistently describes this compound as a compound that "binds with high affinity and selectivity to the kappa-opioid receptor". This indicates a significantly lower affinity for the mu and delta opioid receptors.

Experimental Protocols

The standard method for determining the binding affinity and selectivity of a compound like this compound is the radioligand binding assay. Below is a generalized protocol that would typically be employed to obtain the quantitative data necessary for a complete selectivity profile.

Radioligand Competition Binding Assay

This assay measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to a specific receptor subtype.

Materials:

-

Receptor Source: Cell membranes prepared from cell lines stably expressing a single subtype of human or rodent opioid receptor (kappa, mu, or delta).

-

Radioligands:

-

For KOR: [³H]-U69,593 or another suitable KOR-selective radioligand.

-

For MOR: [³H]-DAMGO.

-

For DOR: [³H]-DPDPE.

-

-

Test Compound: this compound in a range of concentrations.

-

Non-specific Binding Control: A high concentration of a non-selective opioid antagonist (e.g., naloxone) or a selective antagonist for the receptor being assayed.

-

Assay Buffer: Typically a Tris-HCl buffer at physiological pH.

-

Filtration Apparatus: A cell harvester to separate bound and free radioligand.

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Incubation: In assay tubes, combine the cell membranes, the radioligand at a fixed concentration (typically near its Kₑ value), and varying concentrations of this compound.

-

Equilibrium: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to trap the cell membranes with the bound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Visualizing Experimental Workflow and Signaling

Experimental Workflow for Determining Receptor Selectivity

Kappa Opioid Receptor Signaling Pathway

Activation of the kappa opioid receptor by an agonist like this compound initiates a cascade of intracellular events.

Conclusion

This compound is a valuable research tool due to its high selectivity for the kappa opioid receptor. While precise quantitative binding data remains elusive in publicly accessible literature, the established qualitative profile underscores its importance in studies targeting the kappa opioid system. The methodologies outlined in this guide represent the standard approach for obtaining the necessary data to fully characterize the selectivity of novel compounds like this compound. Further research providing specific Kᵢ values would be highly beneficial to the scientific community for more direct comparative analyses.

In Vitro Characterization of Dup 747 (Losartan): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the in vitro pharmacological profile of Dup 747, also known as Losartan (DuP 753, MK-954).[1] Losartan is a potent and selective, non-peptide angiotensin II receptor antagonist.[1][2] This document details its binding affinity for the angiotensin II type 1 (AT1) receptor, its functional antagonism of angiotensin II-induced cellular responses, and its impact on intracellular signaling pathways. Detailed experimental protocols and quantitative data are presented to support its characterization as a highly specific AT1 receptor blocker.

AT1 Receptor Binding Affinity

Losartan exhibits high affinity for the angiotensin II type 1 (AT1) receptor, competitively inhibiting the binding of angiotensin II. The binding affinity of Losartan has been determined through radioligand binding assays, yielding inhibitory constant (pKi) and half-maximal inhibitory concentration (IC50) values that underscore its potency.

Table 1: AT1 Receptor Binding Affinity of Losartan

| Parameter | Value | Cell Line/Tissue | Radioligand | Reference |

| pKi | 7.17 ± 0.07 | COS-7 cells transiently expressing wild-type AT1 receptors | [3H]-Angiotensin II | [3] |

| IC50 | 20 nM | Not Specified | Angiotensin II | [4] |

Functional Antagonism of Angiotensin II-Induced Cellular Responses

Losartan effectively antagonizes a range of cellular responses mediated by the activation of the AT1 receptor by angiotensin II (Ang II). These in vitro studies demonstrate its ability to inhibit key physiological processes involved in vascular smooth muscle cell (VSMC) function.

Inhibition of Phosphoinositide Signaling

In vascular smooth muscle cells, Ang II stimulates the phosphoinositide signaling system, leading to the formation of inositol 1,4,5-trisphosphate (IP3) and a subsequent increase in intracellular free calcium concentration ([Ca2+]i). Losartan demonstrates a concentration-dependent inhibition of these effects.

Table 2: Inhibition of Ang II-Induced Phosphoinositide Signaling by Losartan in VSMCs

| Parameter | Concentration of Losartan | Effect | Reference |

| IP3 Formation | 10⁻⁷ M | Abolished Ang II-induced formation | |

| [Ca2+]i Elevation | 10⁻⁶ M | Completely abolished Ang II-induced elevation | |

| Na+/H+ Exchange | 10⁻⁶ M | Completely inhibited Ang II-induced stimulation |

Inhibition of Cellular Growth and Proliferation

Ang II is a known mitogen for vascular smooth muscle cells, promoting protein synthesis and proliferation. Losartan effectively inhibits these Ang II-induced hypertrophic and hyperplastic effects.

Table 3: Inhibition of Ang II-Induced Growth and Proliferation by Losartan in VSMCs

| Parameter | Effective Concentration (ED50) | Effect | Reference |

| Protein Synthesis | 6.2 ± 1.8 x 10⁻⁸ M | Concentration-dependent inhibition | |

| DNA Synthesis | Concentration-dependent | Reversal of Ang II-mediated enhancement | |

| Cell Proliferation | Net inhibition of 38.7% | Decreased Ang II-induced proliferation |

Modulation of Intracellular Signaling Pathways

Losartan has been shown to modulate intracellular signaling pathways downstream of the AT1 receptor, most notably the Extracellular signal-Regulated Kinase (ERK) pathway, which is involved in cell proliferation and differentiation.

Inhibition of ERK1/2 Phosphorylation

Angiotensin II induces the phosphorylation of ERK1/2 in vascular smooth muscle cells, a key step in its mitogenic signaling cascade. Losartan effectively inhibits this Ang II-induced ERK1/2 phosphorylation.

Experimental Protocols

AT1 Receptor Radioligand Binding Assay

This protocol outlines the methodology for determining the binding affinity of Losartan for the AT1 receptor.

Materials:

-

Membrane preparations from cells or tissues expressing AT1 receptors (e.g., stably transfected COS-7 cells, rat liver membranes).

-

Radioligand: [3H]-Angiotensin II or [125I][Sar1, Ile8]AngII.

-

Losartan (or other competing ligands).

-

Binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters (e.g., GF/C, presoaked in 0.3% PEI).

-

Scintillation cocktail.

-

96-well filter plates.

-

FilterMate™ harvester or equivalent.

-

MicroBeta counter or equivalent.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues in cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in fresh buffer and repeat the centrifugation. Resuspend the final pellet in a buffer containing a cryoprotectant for storage at -80°C. Determine protein concentration using a suitable assay (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:

-

150 µL of membrane preparation (3-20 µg protein for cells, 50-120 µg for tissue).

-

50 µL of competing compound (Losartan) at various concentrations or buffer for total binding.

-

50 µL of radioligand solution.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Filtration: Stop the incubation by rapid vacuum filtration through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Dry the filters and add scintillation cocktail. Measure the radioactivity using a beta counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding (determined in the presence of a saturating concentration of unlabeled Angiotensin II) from total binding. Determine IC50 values using non-linear regression analysis and calculate Ki values using the Cheng-Prusoff equation.

Western Blot for ERK1/2 Phosphorylation

This protocol describes the detection of changes in ERK1/2 phosphorylation in response to Angiotensin II and the inhibitory effect of Losartan.

Materials:

-

Vascular smooth muscle cells (VSMCs).

-

Cell culture medium and serum.

-

Losartan.

-

Angiotensin II.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.

-

HRP-conjugated secondary antibody.

-

SDS-PAGE gels.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Wash buffer (TBST).

-

ECL substrate.

-

Chemiluminescence imaging system.

Procedure:

-

Cell Culture and Treatment: Culture VSMCs to near confluence. Serum-starve the cells to reduce basal ERK1/2 phosphorylation. Pre-treat cells with Losartan (e.g., 10 µM for 30 minutes) before stimulating with Angiotensin II (e.g., 100 nM for 5 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Wash the membrane again and add ECL substrate.

-

-

Detection and Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with an antibody against total-ERK1/2 to normalize for protein loading.

-

Quantify band intensities using densitometry software.

-

Visualizations

Signaling Pathway of Angiotensin II and Inhibition by Losartan

Caption: Angiotensin II signaling pathway and its inhibition by Losartan.

Experimental Workflow for AT1 Receptor Binding Assay

Caption: Workflow for the AT1 receptor radioligand binding assay.

Logical Relationship of Losartan's In Vitro Effects

Caption: Logical cascade of Losartan's in vitro effects.

References

- 1. Losartan inhibits the angiotensin II-induced stimulation of the phosphoinositide signalling system in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]

- 3. banglajol.info [banglajol.info]

- 4. medchemexpress.com [medchemexpress.com]

The Enigmatic Signal: A Technical Guide to the Signal Transduction Pathways of the Kappa-Opioid Receptor Agonist Dup 747

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dup 747, a selective kappa-opioid receptor (KOR) agonist, represents a class of compounds with significant therapeutic potential, particularly in the realm of analgesia.[1][2] Understanding its mechanism of action at the molecular level is paramount for the development of novel therapeutics with improved efficacy and reduced side effects. This technical guide provides an in-depth exploration of the signal transduction pathways modulated by kappa-opioid receptor activation.

While specific quantitative data and detailed signaling studies on this compound are limited in publicly available literature, this document will focus on the well-established signal transduction cascades initiated by potent KOR agonists. By examining the canonical pathways, we can infer the likely molecular sequelae of this compound's interaction with its receptor. This guide will delve into the primary G-protein mediated pathways, the modulation of key second messenger systems, and the intricate experimental methodologies used to elucidate these complex processes.

Core Signal Transduction Pathways of Kappa-Opioid Receptor Agonists

The kappa-opioid receptor is a class A G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins of the Gi/o family. The binding of an agonist, such as this compound, initiates a conformational change in the receptor, leading to the dissociation of the G-protein heterotrimer into its Gα and Gβγ subunits. These subunits then interact with various downstream effectors to produce a cellular response.

G-Protein Mediated Inhibition of Adenylyl Cyclase

The canonical signaling pathway for KOR activation involves the inhibition of adenylyl cyclase by the Gαi/o subunit. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).

-

Mechanism: The activated Gαi/o subunit directly inhibits the enzymatic activity of adenylyl cyclase, reducing the conversion of ATP to cAMP.

-

Consequence: Lowered cAMP levels lead to decreased activation of Protein Kinase A (PKA), which in turn affects the phosphorylation state and activity of numerous downstream targets, including transcription factors like CREB (cAMP response element-binding protein).

Table 1: Quantitative Data for KOR Agonist-Mediated Inhibition of cAMP

| Compound | Cell Type | Assay Type | EC50 (nM) | Emax (% Inhibition) | Reference |

| U50,488 | CHO-hKOR | cAMP Inhibition | 9.0 ± 0.1 (pEC50) | 100 ± 2 | ChemRxiv, 2024 |

| Dynorphin A | CHO-hKOR | cAMP Inhibition | 1-6 | Not Specified | Front Pharmacol, 2022 |

Note: Data for this compound is not currently available in the cited literature. U50,488 is a well-characterized selective KOR agonist.

References

Cellular Targets of Dupilumab in the Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the cellular targets and mechanism of action of Dupilumab, a fully human monoclonal antibody, within the nervous system. Initially referenced as Dup 747, subsequent investigation has identified Dupilumab as the subject of interest. This document details the molecular interactions, signaling pathways, and functional consequences of Dupilumab's engagement with its primary target, the Interleukin-4 receptor alpha subunit (IL-4Rα). Quantitative data on binding affinities and inhibitory concentrations are presented, alongside detailed experimental protocols for the characterization of Dupilumab's effects. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of Dupilumab's neuro-immune interactions.

Introduction

Dupilumab is a human monoclonal IgG4 antibody that has demonstrated significant efficacy in the treatment of type 2 inflammatory diseases, including atopic dermatitis and asthma.[1][2] Its therapeutic effects are intrinsically linked to its activity within the neuro-immune axis, particularly in the context of chronic itch and neuroinflammation. The primary cellular target of Dupilumab is the alpha subunit of the Interleukin-4 receptor (IL-4Rα), a component shared by the receptor complexes for both IL-4 and IL-13.[3][4] By binding to IL-4Rα, Dupilumab effectively blocks the signaling of these two key cytokines, which are pivotal drivers of type 2 inflammation.[5]

Primary Cellular Target: IL-4 Receptor Alpha (IL-4Rα)

The principal cellular target of Dupilumab in the nervous system, as in other tissues, is the IL-4Rα subunit. This subunit is a critical component of two distinct receptor complexes:

-

Type I Receptor: Composed of IL-4Rα and the common gamma chain (γc). This receptor is primarily found on hematopoietic cells and exclusively binds IL-4.

-

Type II Receptor: Composed of IL-4Rα and the IL-13 receptor alpha 1 (IL-13Rα1). This receptor is expressed on both hematopoietic and non-hematopoietic cells, including neurons and other cells of the nervous system, and can bind both IL-4 and IL-13.

By targeting the shared IL-4Rα subunit, Dupilumab effectively antagonizes the signaling of both IL-4 and IL-13, regardless of the receptor complex composition.

Quantitative Data: Binding Affinity and In Vitro Efficacy

The following tables summarize the key quantitative parameters that define the interaction of Dupilumab with its target and its functional consequences.

| Parameter | Value | Target | Cell Type/System | Reference |

| Binding Affinity (KD) | 33 pM | Monomeric human IL-4Rα | In vitro | |

| Binding Affinity (KD) | 12 pM | Dimeric human IL-4Rα | In vitro | |

| EC50 | 0.004327 µg/mL | Immobilized human IL-4Rα | ELISA | |

| EC50 | 0.227 nM | Human IL-4Rα | HEK293 Cells (FACS) |

Table 1: Binding Affinity of Dupilumab for IL-4Rα.

| Parameter | IC50 | Inhibited Process | Cell Type/System | Reference |

| IC50 | 0.8 nM | STAT6 Phosphorylation | Human Whole Blood (CD3+ T cells) | |

| IC50 | 1.5 nM | Eotaxin-3 Release | Human Whole Blood | |

| IC50 | 0.8 nM | TARC Release | Human Whole Blood | |

| IC50 | 1.1 nM | MDC Release | Human Whole Blood |

Table 2: In Vitro Inhibitory Activity of Dupilumab.

Signaling Pathways Modulated by Dupilumab

Dupilumab's blockade of IL-4 and IL-13 signaling through IL-4Rα leads to the downstream inhibition of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. Specifically, it prevents the phosphorylation and activation of STAT6, a key transcription factor for genes involved in type 2 inflammation.

Caption: Signaling pathway inhibited by Dupilumab.

Experimental Protocols

In Vitro Assay for Inhibition of IL-4-Induced STAT6 Phosphorylation

This protocol describes a method to assess the inhibitory effect of Dupilumab on IL-4-induced STAT6 phosphorylation in a human cell line.

Materials:

-

HEK293 cells stably expressing human IL-4Rα

-

Recombinant human IL-4

-

Dupilumab

-

Cell lysis buffer

-

Phospho-STAT6 (Tyr641) antibody

-

Total STAT6 antibody

-

Secondary antibodies conjugated to HRP

-

Chemiluminescent substrate

-

Western blot equipment

Procedure:

-

Cell Culture: Culture HEK293-IL-4Rα cells to 80-90% confluency.

-

Starvation: Serum-starve the cells for 4 hours prior to stimulation.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of Dupilumab for 1 hour.

-

Stimulation: Stimulate the cells with 10 ng/mL of recombinant human IL-4 for 15 minutes.

-

Lysis: Lyse the cells and collect the protein lysates.

-

Western Blotting:

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate with primary antibodies against phospho-STAT6 and total STAT6 overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using a chemiluminescent substrate.

-

-

Analysis: Quantify the band intensities and calculate the IC50 value for Dupilumab's inhibition of STAT6 phosphorylation.

Caption: Workflow for in vitro STAT6 phosphorylation assay.

Immunofluorescence Staining of Neuronal Tissue

This protocol provides a general framework for immunofluorescent staining of neuronal tissue to visualize the expression of IL-4Rα and the effect of Dupilumab treatment.

Materials:

-

Fixed (e.g., 4% paraformaldehyde) and sectioned neuronal tissue (e.g., skin biopsies containing nerve fibers, dorsal root ganglia).

-

Primary antibody against IL-4Rα.

-

Fluorescently labeled secondary antibody.

-

Blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100).

-

Permeabilization buffer (e.g., PBS with 0.3% Triton X-100).

-

Antifade mounting medium with DAPI.

-

Fluorescence microscope.

Procedure:

-

Tissue Preparation:

-

Perfuse animal with PBS followed by 4% paraformaldehyde.

-

Post-fix tissue overnight and then cryoprotect in 30% sucrose.

-

Section the tissue using a cryostat or vibratome.

-

-

Permeabilization and Blocking:

-

Wash sections with PBS.

-

Permeabilize with permeabilization buffer for 10-15 minutes.

-

Block non-specific binding with blocking solution for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Incubate sections with the primary anti-IL-4Rα antibody diluted in blocking solution overnight at 4°C.

-

-

Secondary Antibody Incubation:

-

Wash sections with PBS.

-

Incubate with the fluorescently labeled secondary antibody diluted in blocking solution for 1-2 hours at room temperature, protected from light.

-

-

Counterstaining and Mounting:

-

Wash sections with PBS.

-

Counterstain with DAPI for 5-10 minutes.

-

Wash sections with PBS.

-

Mount sections on slides using antifade mounting medium.

-

-

Imaging:

-

Visualize and capture images using a fluorescence microscope.

-

Caption: Workflow for immunofluorescence staining.

Conclusion

Dupilumab exerts its effects on the nervous system by targeting the IL-4Rα subunit, thereby inhibiting the signaling of both IL-4 and IL-13. This dual blockade disrupts the downstream activation of the JAK/STAT pathway, leading to a reduction in neuro-inflammatory processes and the sensation of itch. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the neuro-immune mechanisms of Dupilumab and similar therapeutics.

References

- 1. WO2020048312A1 - Antibodies binding to human il-4r, preparation method therefor and use thereof - Google Patents [patents.google.com]

- 2. Dual blockade of IL-4 and IL-13 with dupilumab, an IL-4Rα antibody, is required to broadly inhibit type 2 inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 4. Mechanisms of Dupilumab - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of action of Dupilumab? [synapse.patsnap.com]

Dup 747: A Technical Guide for the Study of Kappa-Opioid Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dup 747 is a potent and selective non-opioid agonist for the kappa-opioid receptor (KOR). Its high affinity and selectivity make it a valuable pharmacological tool for investigating the physiological and pathological roles of the KOR system. This technical guide provides an in-depth overview of this compound, including its mechanism of action, experimental protocols for its characterization, and its application in studying KOR-mediated signaling pathways.

Chemical Structure:

trans-3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)-1,2,3,4-tetrahydronaphthalen-1-yl]benzeneacetamide

Mechanism of Action and Signaling Pathways

As a selective kappa-opioid receptor agonist, this compound initiates a cascade of intracellular signaling events upon binding to the KOR, a G-protein coupled receptor (GPCR). The primary signaling pathway involves the activation of inhibitory G-proteins of the Gi/o family. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

Furthermore, the activation of Gi/o proteins by this compound leads to the dissociation of the Gα and Gβγ subunits. The Gβγ subunits can then directly modulate the activity of various ion channels, including the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[1]

In addition to these classical pathways, KOR activation by agonists like this compound can also trigger the activation of mitogen-activated protein kinase (MAPK) cascades, including the ERK1/2, p38, and JNK pathways.[2][3] This can lead to longer-term changes in gene expression and cellular function.

Diagram of the Kappa-Opioid Receptor Signaling Pathway:

Caption: Signaling pathways activated by this compound binding to the kappa-opioid receptor.

Quantitative Data

| Ligand | Receptor | Ki (nM) | Radioligand Used | Tissue/Cell Preparation | Reference |

| This compound | Kappa (κ) Opioid Receptor | TBD | e.g., [³H]U-69,593 | TBD | TBD |

| This compound | Mu (μ) Opioid Receptor | TBD | e.g., [³H]DAMGO | TBD | TBD |

| This compound | Delta (δ) Opioid Receptor | TBD | e.g., [³H]DPDPE | TBD | TBD |

| TBD = To Be Determined |

Experimental Protocols

To characterize the interaction of this compound with opioid receptors and elucidate its functional activity, the following experimental protocols are recommended.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the kappa, mu, and delta opioid receptors.

a. Membrane Preparation:

-

Homogenize brain tissue (e.g., guinea pig cerebellum for KOR, rat brain for MOR and DOR) or cells expressing the receptor of interest in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g for 20 min at 4°C) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

b. Binding Assay:

-

In a 96-well plate, combine the membrane preparation, a selective radioligand (e.g., [³H]U-69,593 for KOR, [³H]DAMGO for MOR, [³H]DPDPE for DOR) at a concentration near its Kd, and varying concentrations of this compound.

-

To determine non-specific binding, include wells with a high concentration of a non-labeled selective ligand (e.g., unlabeled U-69,593 for KOR).

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram of Radioligand Binding Assay Workflow:

Caption: General workflow for a radioligand binding assay.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of this compound to activate G-proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

a. Assay Procedure:

-

Prepare membranes as described for the radioligand binding assay.

-

In a 96-well plate, combine the membrane preparation, varying concentrations of this compound, and GDP (to facilitate the exchange of [³⁵S]GTPγS for GDP upon G-protein activation).

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate the plate at 30°C for 60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity on the filters using a liquid scintillation counter.

-

Determine the EC50 (the concentration of this compound that produces 50% of the maximal stimulation of [³⁵S]GTPγS binding) and the Emax (maximal effect) from the dose-response curve.

Diagram of [³⁵S]GTPγS Binding Assay Workflow:

Caption: General workflow for a [³⁵S]GTPγS binding assay.

Adenylyl Cyclase Inhibition Assay

This assay measures the functional consequence of Gi/o protein activation by quantifying the inhibition of adenylyl cyclase activity.

a. Assay Procedure:

-

Use whole cells expressing the kappa-opioid receptor or membrane preparations.

-

Pre-incubate the cells/membranes with varying concentrations of this compound.

-

Stimulate adenylyl cyclase with forskolin.

-

Incubate for a defined period to allow for cAMP production.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., ELISA, HTRF, or BRET-based assays).

-

Determine the IC50 value for the inhibition of forskolin-stimulated cAMP production by this compound.

Diagram of Adenylyl Cyclase Inhibition Assay Workflow:

Caption: General workflow for an adenylyl cyclase inhibition assay.

Conclusion

This compound remains a critical tool for the study of kappa-opioid receptor pharmacology and physiology. Its selectivity allows for the precise interrogation of KOR-mediated signaling and its downstream effects. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of this compound and other KOR ligands, facilitating further research into the therapeutic potential of targeting the kappa-opioid system.

References

- 1. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinase cascades and ligand-directed signaling at the kappa opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Studies of Dup 747

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the in vivo evaluation of Dup 747, a selective kappa-opioid receptor agonist. Due to the limited availability of specific published in vivo data for this compound, this guide presents generalized yet detailed protocols for assessing its analgesic efficacy, toxicity profile, and pharmacokinetic properties in rodent models. These protocols are based on standard methodologies for kappa-opioid agonists and are intended to serve as a comprehensive resource for designing and conducting preclinical studies. The information herein is designed to guide researchers in initiating their own in vivo investigations of this compound, with the understanding that specific parameters will require optimization.

Introduction

This compound is a potent and selective agonist of the kappa-opioid receptor (KOR), a G protein-coupled receptor involved in a variety of physiological processes including nociception, mood, and reward.[1] Activation of KORs is a promising therapeutic strategy for the management of pain, pruritus, and certain substance use disorders.[2] However, the clinical development of KOR agonists has been hampered by centrally-mediated side effects such as dysphoria, sedation, and hallucinations.[3] Therefore, a thorough in vivo characterization of novel KOR agonists like this compound is crucial to evaluate their therapeutic potential and safety profile.

These application notes provide a framework for the in vivo investigation of this compound, covering its formulation, mechanism of action, and detailed protocols for key preclinical assays.

Mechanism of Action: Kappa-Opioid Receptor Signaling

This compound exerts its pharmacological effects by binding to and activating kappa-opioid receptors. KORs are primarily coupled to inhibitory G proteins (Gi/o). Upon agonist binding, a conformational change in the receptor leads to the dissociation of the G protein heterotrimer into its Gα and Gβγ subunits. These subunits then modulate downstream signaling pathways, ultimately leading to a reduction in neuronal excitability.

The primary signaling cascades initiated by KOR activation include:

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits the activity of adenylyl cyclase, leading to decreased intracellular levels of cyclic AMP (cAMP).[4]

-

Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. This includes the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces calcium influx and neurotransmitter release.[4]

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: KOR activation can also lead to the phosphorylation of various MAPKs, including p38 and c-Jun N-terminal kinase (JNK). The β-arrestin pathway is implicated in mediating some of these effects, which have been associated with the aversive properties of KOR agonists.

Figure 1: Simplified signaling pathway of this compound via the kappa-opioid receptor.

Formulation of this compound for In Vivo Administration

The formulation of this compound for in vivo studies requires careful consideration of its physicochemical properties. The hydrochloride salt of this compound has been reported to have low aqueous solubility (3 mg/mL), which may be insufficient for preparing dosing solutions for parenteral administration, particularly for higher doses. In contrast, the methanesulfonate salt of this compound is more water-soluble and can form a micellar solution at a concentration of 60 mg/mL.

Recommended Formulations:

-

Intraperitoneal (IP) and Subcutaneous (SC) Administration: For parenteral routes, it is recommended to use the methanesulfonate salt of this compound dissolved in a sterile, isotonic vehicle such as 0.9% saline or phosphate-buffered saline (PBS). If the hydrochloride salt is used, a vehicle containing a solubilizing agent (e.g., Tween 80, DMSO, or cyclodextrins) may be necessary. The final concentration of any organic solvent should be kept to a minimum to avoid vehicle-induced toxicity.

-

Oral (PO) Administration: For oral gavage, this compound can be suspended in a vehicle such as 0.5% methylcellulose or carboxymethylcellulose in water. The use of a surfactant like Tween 80 can aid in wetting the compound and improving the homogeneity of the suspension.

Experimental Protocols

The following sections provide detailed protocols for the in vivo evaluation of this compound. These protocols are intended as a starting point and should be adapted and optimized based on the specific research question and institutional guidelines.

Analgesic Efficacy Studies

The analgesic properties of this compound can be assessed using various rodent models of nociception. The hot plate and tail flick tests are standard assays for evaluating centrally acting analgesics.

Figure 2: General experimental workflow for in vivo analgesic efficacy studies.

a) Hot Plate Test

The hot plate test measures the latency of a rodent to exhibit a nociceptive response (e.g., paw licking, jumping) when placed on a heated surface. This test assesses the supraspinal analgesic effects of a compound.

Protocol:

-

Apparatus: A commercially available hot plate apparatus with a constant temperature setting (typically 52-55°C) and a transparent observation cylinder.

-

Animals: Male Sprague-Dawley rats (200-250 g) or Swiss Webster mice (20-25 g).

-

Procedure:

-

Acclimate the animals to the testing room for at least 1 hour before the experiment.

-

Determine the baseline latency for each animal by placing it on the hot plate and starting a timer. The latency is the time taken for the animal to lick its hind paw or jump. A cut-off time (e.g., 30-60 seconds) must be set to prevent tissue damage.

-

Administer this compound or vehicle via the desired route (e.g., IP, SC, or PO).

-

At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place the animal back on the hot plate and measure the response latency.

-

-

Data Analysis: The analgesic effect is typically expressed as the percentage of the maximal possible effect (%MPE), calculated using the following formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

b) Tail Flick Test

The tail flick test measures the latency of a rodent to withdraw its tail from a noxious thermal stimulus (e.g., a focused beam of light). This test primarily reflects spinal reflexes.

Protocol:

-

Apparatus: A tail flick analgesia meter with a radiant heat source.

-

Animals: Male Sprague-Dawley rats (180-220 g) or Swiss Webster mice (18-22 g).

-

Procedure:

-

Gently restrain the animal, allowing its tail to be positioned over the radiant heat source.

-

Measure the baseline tail flick latency by activating the heat source and recording the time until the animal flicks its tail. A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.

-

Administer this compound or vehicle.

-

Measure the tail flick latency at various time points post-administration.

-

-

Data Analysis: Similar to the hot plate test, the analgesic effect can be expressed as %MPE.

Table 1: Representative Analgesic Efficacy Data for a Kappa-Opioid Agonist (Illustrative)

| Treatment Group | Dose (mg/kg) | Route | Hot Plate Latency (%MPE at 30 min) | Tail Flick Latency (%MPE at 30 min) |

| Vehicle | - | IP | 5 ± 2 | 8 ± 3 |

| This compound | 1 | IP | 25 ± 5 | 30 ± 6 |

| This compound | 3 | IP | 55 ± 8 | 62 ± 7 |

| This compound | 10 | IP | 85 ± 6 | 90 ± 5 |

| Morphine (Control) | 5 | SC | 95 ± 4 | 98 ± 2 |

Note: The data in this table is illustrative for a representative kappa-opioid agonist and does not represent actual published data for this compound.

Toxicology Studies

Toxicology studies are essential to determine the safety profile of this compound. An acute toxicity study is typically the first step to identify the maximum tolerated dose (MTD) and potential target organs of toxicity.

Figure 3: Workflow for an acute in vivo toxicology study.

Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)

-

Animals: Female Sprague-Dawley rats (8-12 weeks old).

-

Procedure:

-

Fast the animals overnight before dosing.

-

Administer a single oral dose of this compound to one animal at a starting dose (e.g., 175 mg/kg).

-

Observe the animal for signs of toxicity and mortality for up to 48 hours.

-

If the animal survives, the next animal is dosed at a higher dose. If the animal dies, the next animal is dosed at a lower dose.

-

This sequential dosing continues until the criteria for stopping are met (e.g., four animals have been dosed after the first reversal of the outcome).

-

All animals are observed for a total of 14 days for clinical signs, and body weights are recorded weekly.

-

At the end of the study, a gross necropsy is performed on all animals.

-

-

Data Analysis: The LD50 is calculated using the maximum likelihood method.

Table 2: Representative Acute Toxicity Data for a Kappa-Opioid Agonist (Illustrative)

| Parameter | Vehicle Control | This compound (Low Dose) | This compound (Mid Dose) | This compound (High Dose) |

| LD50 (mg/kg) | N/A | >2000 (Illustrative) | ||

| Clinical Signs | No abnormalities | Sedation, ataxia at high doses | ||

| Body Weight Change (Day 14) | +10% | +8% | +2% | -5% |

| Key Necropsy Findings | No abnormalities | No abnormalities | Gastric irritation | Gastric irritation, liver discoloration |

Note: The data in this table is illustrative and does not represent actual published data for this compound.

Pharmacokinetic Studies

Pharmacokinetic (PK) studies are performed to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. This information is crucial for dose selection and understanding the exposure-response relationship.

Figure 4: Workflow for an in vivo pharmacokinetic study.

Protocol: Single-Dose Pharmacokinetic Study in Rats

-

Animals: Male Sprague-Dawley rats (250-300 g) with jugular vein cannulation for serial blood sampling.

-

Procedure:

-

Divide the animals into groups for each route of administration to be tested (e.g., intravenous, oral, intraperitoneal).

-

Administer a single dose of this compound.

-

Collect blood samples (approximately 0.2 mL) via the jugular vein cannula at predefined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant (e.g., K2EDTA).

-

Process the blood samples to obtain plasma by centrifugation.

-

Store the plasma samples at -80°C until analysis.

-

-

Bioanalysis:

-

Develop and validate a sensitive bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of this compound in plasma.

-

-

Data Analysis:

-

Use non-compartmental analysis to determine the key pharmacokinetic parameters, including:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach Cmax.

-

t1/2: Elimination half-life.

-

AUC: Area under the plasma concentration-time curve.

-

F (%): Bioavailability (for non-intravenous routes), calculated as (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100.

-

-

Table 3: Representative Pharmacokinetic Parameters for a Kappa-Opioid Agonist in Rats (Illustrative)

| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) | Intraperitoneal (5 mg/kg) |

| Cmax (ng/mL) | 500 ± 75 | 150 ± 30 | 350 ± 50 |

| Tmax (h) | 0.08 | 1.0 | 0.5 |

| t1/2 (h) | 2.5 ± 0.5 | 3.0 ± 0.6 | 2.8 ± 0.4 |

| AUC (ng*h/mL) | 1200 ± 150 | 900 ± 120 | 1100 ± 130 |

| Bioavailability (F%) | 100 | 7.5 | 91.7 |

Note: The data in this table is illustrative for a representative kappa-opioid agonist and does not represent actual published data for this compound.

Conclusion

The protocols and application notes provided in this document offer a comprehensive framework for the in vivo characterization of this compound. While specific data for this compound is limited in the public domain, the generalized methodologies for assessing the analgesic, toxicological, and pharmacokinetic properties of kappa-opioid agonists will enable researchers to design and execute robust preclinical studies. It is imperative that these protocols are adapted and optimized for the specific research objectives and that all animal studies are conducted in compliance with ethical guidelines and regulations. The data generated from such studies will be critical in elucidating the therapeutic potential and safety profile of this compound.

References